
2-(4-bromophenyl)-5-fluoro-1H-isoindole-1,3(2H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-bromophenyl)-5-fluoro-1H-isoindole-1,3(2H)-dione, also known as BFID, is a novel compound that has gained attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of isoindole-1,3(2H)-dione derivatives, which have been studied extensively for their diverse biological activities.
Wirkmechanismus
The mechanism of action of 2-(4-bromophenyl)-5-fluoro-1H-isoindole-1,3(2H)-dione is not fully understood, but studies have suggested that it may act by inhibiting the activity of certain enzymes involved in cancer cell growth. 2-(4-bromophenyl)-5-fluoro-1H-isoindole-1,3(2H)-dione has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and physiological effects:
Studies have shown that 2-(4-bromophenyl)-5-fluoro-1H-isoindole-1,3(2H)-dione has low toxicity and does not cause any significant adverse effects on normal cells. 2-(4-bromophenyl)-5-fluoro-1H-isoindole-1,3(2H)-dione has been shown to have a high affinity for cancer cells, making it a potential candidate for targeted cancer therapy. 2-(4-bromophenyl)-5-fluoro-1H-isoindole-1,3(2H)-dione has also been shown to have anti-inflammatory properties, which may have potential applications in the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-(4-bromophenyl)-5-fluoro-1H-isoindole-1,3(2H)-dione is its ease of synthesis, which makes it readily available for research purposes. 2-(4-bromophenyl)-5-fluoro-1H-isoindole-1,3(2H)-dione has also shown promising results in preclinical studies, making it a potential candidate for further development. However, one of the limitations of 2-(4-bromophenyl)-5-fluoro-1H-isoindole-1,3(2H)-dione is its low solubility in aqueous solutions, which may limit its applications in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 2-(4-bromophenyl)-5-fluoro-1H-isoindole-1,3(2H)-dione. One area of interest is the development of novel derivatives of 2-(4-bromophenyl)-5-fluoro-1H-isoindole-1,3(2H)-dione with enhanced anticancer activity and solubility. Another area of interest is the investigation of the potential applications of 2-(4-bromophenyl)-5-fluoro-1H-isoindole-1,3(2H)-dione in material science and organic electronics. Additionally, further studies are needed to fully understand the mechanism of action of 2-(4-bromophenyl)-5-fluoro-1H-isoindole-1,3(2H)-dione and its potential applications in the treatment of inflammatory diseases.
Synthesemethoden
The synthesis of 2-(4-bromophenyl)-5-fluoro-1H-isoindole-1,3(2H)-dione can be achieved through several methods, including the reaction of 4-bromoaniline with 5-fluoroisatoic anhydride in the presence of a catalyst. Another method involves the reaction of 4-bromobenzaldehyde with 5-fluoroisatoic acid in the presence of a base. These methods have been optimized to obtain high yields of 2-(4-bromophenyl)-5-fluoro-1H-isoindole-1,3(2H)-dione with good purity.
Wissenschaftliche Forschungsanwendungen
2-(4-bromophenyl)-5-fluoro-1H-isoindole-1,3(2H)-dione has been studied for its potential applications in various fields, including medicinal chemistry, material science, and organic electronics. In medicinal chemistry, 2-(4-bromophenyl)-5-fluoro-1H-isoindole-1,3(2H)-dione has shown promising results as a potential anticancer agent, with studies demonstrating its ability to inhibit the growth of cancer cells. In material science, 2-(4-bromophenyl)-5-fluoro-1H-isoindole-1,3(2H)-dione has been used as a building block for the synthesis of novel materials with potential applications in optoelectronics and photovoltaics. In organic electronics, 2-(4-bromophenyl)-5-fluoro-1H-isoindole-1,3(2H)-dione has been used as an electron acceptor in the design of organic solar cells.
Eigenschaften
IUPAC Name |
2-(4-bromophenyl)-5-fluoroisoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7BrFNO2/c15-8-1-4-10(5-2-8)17-13(18)11-6-3-9(16)7-12(11)14(17)19/h1-7H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAVAVHFKNATWJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=O)C3=C(C2=O)C=C(C=C3)F)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7BrFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(2-oxo-1,3-benzoxazol-3(2H)-yl)acetyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B5790948.png)
![2-benzyl-1-[(4-hydroxyphenyl)amino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5790951.png)
![N-[4-(acetylamino)phenyl]-2,5-dichlorobenzamide](/img/structure/B5790971.png)
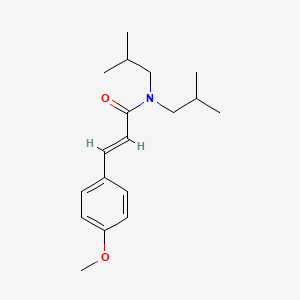
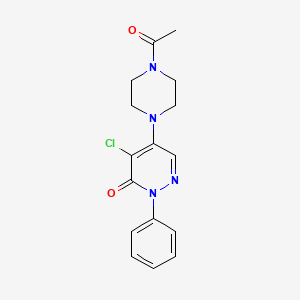
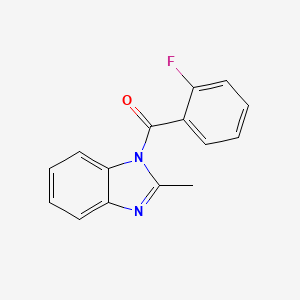
![N-[3-(1H-imidazol-1-yl)propyl]-3-(3-methoxyphenyl)-4,5-dihydro-5-isoxazolecarboxamide](/img/structure/B5790991.png)
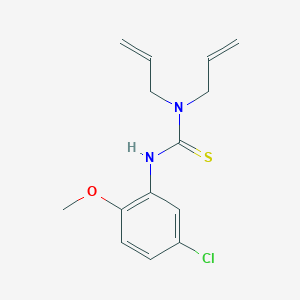
![2-(4-morpholinyl)-N-[2,3,5-trifluoro-6-(4-morpholinyl)-4-pyridinyl]acetamide](/img/structure/B5791005.png)
![2-[(ethoxyimino)(phenyl)methyl]-1H-indene-1,3(2H)-dione](/img/structure/B5791007.png)
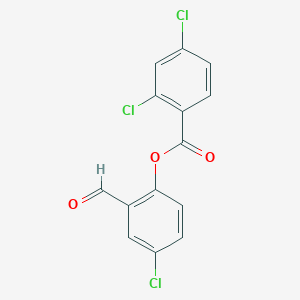
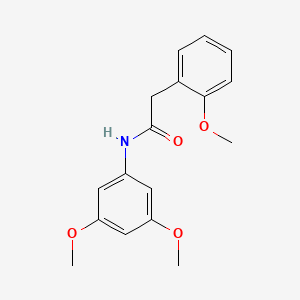

![3-[(4-chlorophenyl)amino]-2-cyano-2-butenamide](/img/structure/B5791046.png)